5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one
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Overview
Description
WAY-114228 is a chemical compound known for its role as a MEK1 inhibitor. It has the molecular formula C21H23NO and a molecular weight of 305.41 g/mol . This compound is primarily used in scientific research and is not intended for human or animal therapeutic use .
Preparation Methods
The synthesis of WAY-114228 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature.
Chemical Reactions Analysis
WAY-114228 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-114228 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a MEK1 inhibitor, which makes it valuable in the study of cellular signaling pathways. Researchers use this compound to investigate the role of MEK1 in various biological processes, including cell proliferation, differentiation, and apoptosis . Additionally, WAY-114228 is used in drug discovery and development, particularly in the search for new cancer therapies .
Mechanism of Action
WAY-114228 exerts its effects by inhibiting the activity of MEK1, a kinase involved in the mitogen-activated protein kinase (MAPK) signaling pathway. By inhibiting MEK1, WAY-114228 disrupts the phosphorylation and activation of downstream targets, ultimately affecting cellular processes such as proliferation and survival . This mechanism makes it a valuable tool for studying the MAPK pathway and its role in various diseases .
Comparison with Similar Compounds
WAY-114228 is unique in its high specificity and potency as a MEK1 inhibitor. Similar compounds include other MEK inhibitors such as PD0325901 and U0126. While these compounds also inhibit MEK1, they differ in their chemical structures, potencies, and specificities . WAY-114228 is particularly noted for its high purity and stability, making it a preferred choice for many research applications .
Properties
IUPAC Name |
5-(4-methylphenyl)-3-(2-phenylethylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-16-7-9-18(10-8-16)19-13-20(15-21(23)14-19)22-12-11-17-5-3-2-4-6-17/h2-10,15,19,22H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZVXGOQCYTHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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